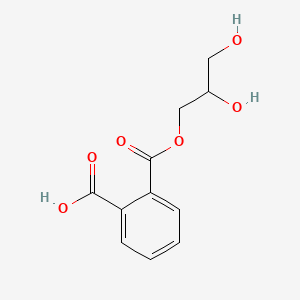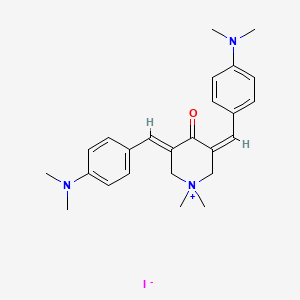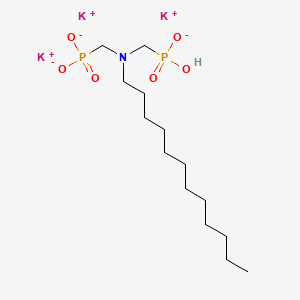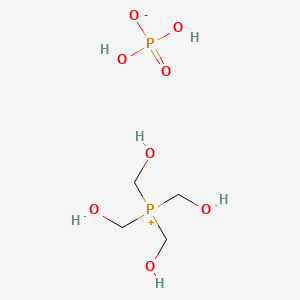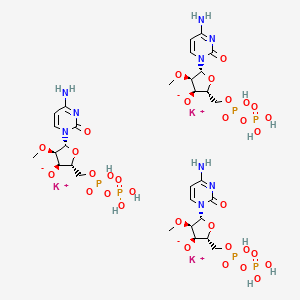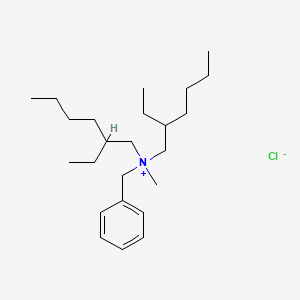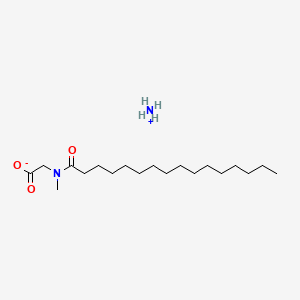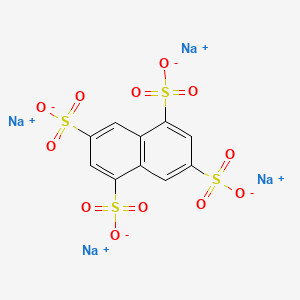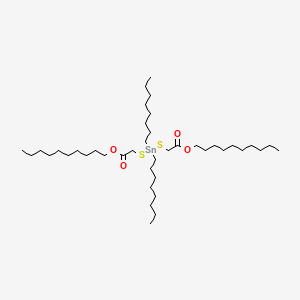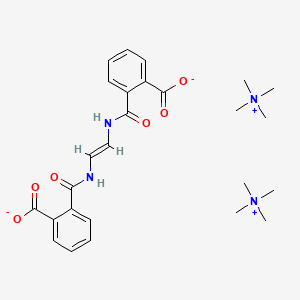
2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide typically involves multi-step organic reactions. The starting materials might include quinazoline derivatives, sulfonic acids, and chlorinated aromatic compounds. Common reaction conditions include:
Temperature: Reactions are often carried out at elevated temperatures.
Catalysts: Acid or base catalysts may be used to facilitate the reactions.
Solvents: Organic solvents such as dichloromethane or ethanol are commonly used.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions could convert nitro groups to amino groups.
Substitution: Halogen substitution reactions might be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe for studying biological pathways.
Medicine: Potential use in drug development for treating diseases.
Industry: Could be used in the production of dyes and pigments.
作用機序
The mechanism of action for this compound would involve its interaction with specific molecular targets. For example, it might inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
2,4-Diamino-quinazoline: A simpler analog with similar biological activities.
6-Sulfonic acid derivatives: Compounds with sulfonic acid groups that exhibit different solubility and reactivity.
3-Chloro-phenyl derivatives: Compounds with chlorinated aromatic rings that have unique chemical properties.
Uniqueness
2,4-Diamino-quinazoline-6-sulfonic acid (3-chloro-phenyl)-methyl-amide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
92144-29-1 |
|---|---|
分子式 |
C15H14ClN5O2S |
分子量 |
363.8 g/mol |
IUPAC名 |
2,4-diamino-N-(3-chlorophenyl)-N-methylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C15H14ClN5O2S/c1-21(10-4-2-3-9(16)7-10)24(22,23)11-5-6-13-12(8-11)14(17)20-15(18)19-13/h2-8H,1H3,(H4,17,18,19,20) |
InChIキー |
ZVZFTAIMGWBWSN-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


